Cyclopropyl (2-chloro-6-fluorophenyl)methanol

Description

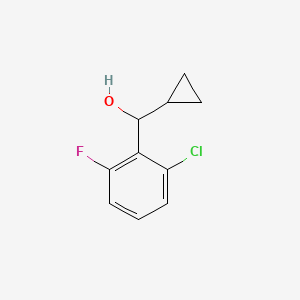

Cyclopropyl (2-chloro-6-fluorophenyl)methanol is a chiral alcohol derivative featuring a cyclopropyl ring attached to a substituted benzene moiety. The benzene ring is substituted with chlorine and fluorine at the 2- and 6-positions, respectively, while the hydroxymethyl (-CH$2$OH) group is bonded to the cyclopropane ring. This structural arrangement imparts unique steric and electronic properties, making it a compound of interest in medicinal chemistry and agrochemical research. Its molecular formula is C${10}$H$_{10}$ClFO, with a molecular weight of 200.64 g/mol.

The compound’s reactivity and biological activity are influenced by:

- Electron-withdrawing substituents (Cl and F) on the aromatic ring, which enhance electrophilic substitution resistance.

- Cyclopropane ring strain, which may increase reactivity in ring-opening reactions.

- Hydroxymethyl group, enabling hydrogen bonding and derivatization (e.g., esterification, oxidation to ketones).

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-cyclopropylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h1-3,6,10,13H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAKHRPBFJOKQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=C(C=CC=C2Cl)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl (2-chloro-6-fluorophenyl)methanol typically involves the reaction of cyclopropylmethyl bromide with 2-chloro-6-fluorobenzaldehyde in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl (2-chloro-6-fluorophenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of cyclopropyl (2-chloro-6-fluorophenyl)ketone or aldehyde.

Reduction: Formation of cyclopropyl (2-chloro-6-fluorophenyl)methane.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl (2-chloro-6-fluorophenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl (2-chloro-6-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyclopropyl group and halogen substituents can influence its binding affinity and specificity. The compound may exert its effects through modulation of signaling pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variants: Alcohol vs. Ketone

A closely related compound is (2-Chloro-6-fluorophenyl)(cyclopropyl)methanone (CAS: 1378574-14-1, C${10}$H$8$ClFO) . Key differences include:

| Property | Cyclopropyl (2-Chloro-6-fluorophenyl)methanol | (2-Chloro-6-fluorophenyl)(cyclopropyl)methanone |

|---|---|---|

| Functional Group | Alcohol (-CH$_2$OH) | Ketone (C=O) |

| Molecular Weight | 200.64 g/mol | 198.62 g/mol |

| Polarity | Higher (due to -OH group) | Moderate (ketone dipole) |

| Reactivity | Susceptible to oxidation (e.g., to ketone) | Stable under oxidizing conditions |

| Biological Activity | Potential for hydrogen bonding (e.g., enzyme targets) | Enhanced lipophilicity (membrane permeability) |

Research Insights :

- The alcohol derivative’s -OH group may improve solubility in polar solvents (e.g., water or ethanol) compared to the ketone, which is more lipophilic .

Substituent Effects: Chlorine vs. Other Halogens

Chlorine and fluorine substituents significantly influence toxicity and reactivity. Comparisons with analogs include:

a) Cyclopropyl (2,6-Dichlorophenyl)methanol

- Structure : Two chlorine atoms at 2- and 6-positions.

- Impact : Increased steric hindrance and electron-withdrawing effects compared to the fluoro-chloro analog. Chlorinated aromatics are associated with higher toxicity in biological systems .

b) Cyclopropyl (2-Fluoro-6-methylphenyl)methanol

- Structure : Methyl group replaces chlorine at the 2-position.

- Impact : Reduced electronegativity and toxicity. Methyl groups enhance metabolic stability but may decrease binding affinity to targets requiring halogen interactions.

Toxicity Trends: Chlorination of aromatic rings generally increases toxicity, as seen in chlorinated benzene derivatives, which exhibit neurotoxic or carcinogenic effects . Fluorine, however, often reduces toxicity while improving metabolic stability and bioavailability.

Cyclopropane Ring Modifications

Replacing the cyclopropane ring with other alicyclic groups alters steric and electronic profiles:

| Compound | Ring Structure | Key Properties |

|---|---|---|

| Cyclopropyl derivative | Three-membered ring | High ring strain, increased reactivity |

| Cyclohexyl derivative | Six-membered ring | Lower strain, enhanced conformational flexibility |

Research Findings :

- Cyclopropane-containing compounds often exhibit unique pharmacokinetic profiles due to strain-driven reactivity, enabling selective bond cleavage or functionalization.

Data Tables for Comparative Analysis

Table 1: Molecular Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group |

|---|---|---|---|

| This compound | C${10}$H${10}$ClFO | 200.64 | Alcohol |

| (2-Chloro-6-fluorophenyl)(cyclopropyl)methanone | C${10}$H$8$ClFO | 198.62 | Ketone |

| Cyclopropyl (2,6-Dichlorophenyl)methanol | C${10}$H${10}$Cl$_2$O | 217.09 | Alcohol |

Table 2: Toxicity and Reactivity Trends

| Modification | Effect on Toxicity | Effect on Reactivity |

|---|---|---|

| Chlorination of aromatic ring | Increases | Enhances electrophilic resistance |

| Fluorination of aromatic ring | Decreases | Improves metabolic stability |

| Cyclopropane ring | Variable | Increases (strain-driven) |

Biological Activity

Cyclopropyl (2-chloro-6-fluorophenyl)methanol, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropyl group attached to a chlorinated and fluorinated phenyl ring. This unique arrangement contributes to its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) enhances its binding affinity and specificity. The compound may modulate signaling pathways or inhibit enzyme activities, leading to various pharmacological effects.

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit significant activity against a range of microorganisms, making it a candidate for further development in treating infections.

2. Anti-inflammatory Effects

Research indicates potential anti-inflammatory effects of this compound. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases.

3. Antiparasitic Activity

The compound's structure suggests it could be effective against certain parasites. Studies have shown that similar compounds with cyclopropyl moieties exhibit antiparasitic activity, indicating that this compound may have similar properties .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Antiparasitic Activity : A study on dihydroquinazolinone derivatives demonstrated that modifications in the chemical structure significantly influenced antiparasitic efficacy. The incorporation of polar groups enhanced solubility and metabolic stability while maintaining activity against parasites .

- Anti-inflammatory Mechanisms : Research on compounds targeting the cystic fibrosis transmembrane conductance regulator (CFTR) has shown that small molecules can modulate inflammatory responses. Similar mechanisms may be applicable to this compound, suggesting it could play a role in managing inflammatory conditions .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.